N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-thiophen-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-14-3-1-2-4-15(14)18-16(20)19-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZYGRFKMDSOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound as the starting material.
Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, which may involve the use of a thiophene derivative and a suitable catalyst.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Pharmacological and Structural Considerations
- Thiophene vs. Biphenyl/Other Aromatics : The thiophene group in the target compound may confer distinct electronic and steric effects compared to bulkier biphenyl or fluorinated aryl groups, influencing target binding and solubility.
- Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration relative to polar methoxy substituents .
Biological Activity
N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Synthesis
The compound's chemical structure can be described as follows:
- IUPAC Name : N-(2-chlorophenyl)-4-thiophen-3-ylpiperidine-1-carboxamide
- Molecular Formula : C16H17ClN2OS
- Molecular Weight : 318.84 g/mol
Synthetic Routes
The synthesis typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Chlorophenyl Group : A substitution reaction with a chlorinated aromatic compound.
- Attachment of the Thiophenyl Group : Coupling reactions using thiophene derivatives.
- Formation of the Carboxamide Group : Amidation reactions with an amine and a carboxylic acid derivative.
This compound interacts with various biological targets, modulating receptor and enzyme activities. Its mechanism may involve:
- Binding to specific receptors, leading to downstream signaling effects.
- Inhibition or activation of enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
- Findings : The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against these cancer cells. The mechanism involved apoptosis induction, characterized by increased Bax/Bcl-2 ratios and caspase activation .
| Cell Line | IC50 Value (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 10.10 | Apoptosis induction |
| HepG2 | 5.36 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial potential:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound showed effective inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for selected derivatives .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from similar compounds such as:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide | Position of thiophene ring | Similar anticancer activity |
| N-(2-chlorophenyl)-4-(furan-3-yl)piperidine-1-carboxamide | Furan ring instead of thiophene | Varying potency in cell lines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide?
- Methodology : The compound can be synthesized via a two-step approach:
Piperidine core functionalization : React 4-(thiophen-3-yl)piperidine with phosgene or carbonyldiimidazole to generate the 1-carboxamide intermediate.
Amide coupling : Use 2-chloroaniline as the nucleophile in a Schlenk-flask reaction under inert conditions (e.g., nitrogen atmosphere) with triethylamine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperidine to 2-chloroaniline) and reaction time (12–24 hours at 60°C) to maximize yield.
Q. How can the structural integrity of the synthesized compound be validated?
- Analytical Techniques :
Q. What solvent systems are optimal for purification via column chromatography?
- Method : Use silica gel (60–120 mesh) with a gradient elution of ethyl acetate/hexane (10% to 40% ethyl acetate). Monitor fractions by UV at 254 nm.
- Critical Note : Pre-adsorb the crude product onto silica to avoid tailing caused by polar impurities .
Advanced Research Questions
Q. How can substituent effects on biological activity be systematically evaluated?
- Strategy :
SAR Study : Synthesize derivatives with variations in the thiophenyl (e.g., 2-thienyl vs. 3-thienyl) and chlorophenyl (e.g., para vs. ortho substitution) moieties.
Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electronic properties (e.g., Hammett σ values) with receptor binding affinities .
- Example : Replace the 2-chlorophenyl group with a trifluoromethyl analogue to assess lipophilicity impacts (logP comparison via HPLC) .
Q. What experimental design principles apply to optimizing reaction yields?
- DOE Approach : Use a Box-Behnken design to evaluate three factors: temperature (40–80°C), catalyst loading (0–5 mol%), and solvent polarity (DMF vs. THF).
- Statistical Analysis : ANOVA results can identify significant factors (e.g., temperature contributes 65% to yield variance) .
Q. How should researchers address contradictions in pharmacological assay data?
- Troubleshooting Steps :
Purity Validation : Re-analyze compound purity via HPLC-MS (≥98% purity threshold).
Assay Conditions : Standardize cell viability assays (e.g., MTT) with controls for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v).
Data Normalization : Use Z-score analysis to identify outlier replicates .
Q. What computational tools are effective for predicting metabolic stability?
- Workflow :
Metabolite Prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., piperidine N-oxidation).
CYP450 Binding Affinity : Molecular docking (Glide SP) with CYP3A4 (PDB: 1TQN) to assess inhibitory potential .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
